2-(Dichloromethoxy)phenol
Description
2-(Dichloromethoxy)phenol is a phenolic compound characterized by a benzene ring substituted with a hydroxyl (-OH) group and a dichloromethoxy (-OCHCl₂) group at the ortho (2-) position. Its molecular formula is C₇H₅Cl₂O₂, with a molar mass of 193.03 g/mol. This compound is likely studied in contexts such as environmental chemistry, toxicology, and organic synthesis due to its halogenated aromatic structure.
Properties
CAS No. |
93095-61-5 |
|---|---|
Molecular Formula |
C7H6Cl2O2 |
Molecular Weight |
193.02 g/mol |
IUPAC Name |
2-(dichloromethoxy)phenol |
InChI |
InChI=1S/C7H6Cl2O2/c8-7(9)11-6-4-2-1-3-5(6)10/h1-4,7,10H |
InChI Key |
FKFMTVJUPQLKNI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)O)OC(Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dichloromethoxy)phenol can be achieved through several methods. One common approach involves the chlorination of phenol in the presence of a chlorinating agent such as chlorine gas or sulfuryl chloride. The reaction typically occurs under controlled conditions to ensure selective chlorination at the desired positions on the aromatic ring.
Another method involves the nucleophilic aromatic substitution of a suitable precursor, such as 2-methoxyphenol, with a chlorinating agent. This reaction can be facilitated by the presence of a strong base, such as sodium hydroxide, to deprotonate the phenol and enhance its nucleophilicity .
Industrial Production Methods
Industrial production of 2-(Dichloromethoxy)phenol often employs large-scale chlorination processes. These processes are designed to maximize yield and purity while minimizing by-products. The reaction conditions, such as temperature, pressure, and concentration of reactants, are carefully optimized to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
2-(Dichloromethoxy)phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones, which are important intermediates in organic synthesis.
Reduction: Reduction reactions can convert quinones back to phenols.
Substitution: Electrophilic aromatic substitution reactions, such as halogenation, nitration, and sulfonation, are common for phenolic compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like chlorine (Cl2), nitric acid (HNO3), and sulfuric acid (H2SO4) are employed for electrophilic substitution reactions.
Major Products Formed
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Halogenated, nitrated, or sulfonated phenols
Scientific Research Applications
2-(Dichloromethoxy)phenol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(Dichloromethoxy)phenol involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. This interaction can disrupt metabolic pathways and affect cellular processes .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table compares 2-(Dichloromethoxy)phenol with structurally related chlorophenols and methoxyphenols:
Key Observations :
- Substituent Effects: The dichloromethoxy group (-OCHCl₂) in 2-(Dichloromethoxy)phenol introduces stronger electron-withdrawing effects compared to simple methoxy (-OCH₃) or chlorine substituents. This likely reduces its acidity (higher pKa) relative to 2,4-dichlorophenol .
- Solubility: Chlorophenols like 2,4-dichlorophenol exhibit moderate water solubility due to hydrogen bonding, whereas methoxy derivatives (e.g., 3,6-dichloro-2-methoxyphenol) are less polar and more lipophilic .
Toxicity and Environmental Behavior
- Chlorophenols: 2,4- and 2,6-Dichlorophenol are classified as toxic, with evidence of hepatotoxicity, carcinogenicity, and endocrine disruption in animal studies . The EPA lists them as hazardous waste constituents (U026 and U081) .
- The dichloromethoxy group may resist hydrolysis compared to chlorophenols, prolonging environmental half-life.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
